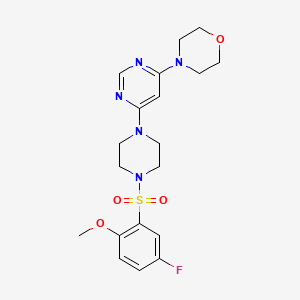
4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a useful research compound. Its molecular formula is C19H24FN5O4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine represents a novel class of biologically active molecules, primarily investigated for their potential therapeutic applications in treating various diseases, particularly in oncology and neurodegenerative disorders. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a morpholine ring, a pyrimidine core, and a piperazine moiety linked to a sulfonyl group. The presence of the 5-fluoro-2-methoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H24F2N4O3S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 946305-32-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical signaling pathways. The sulfonyl group and piperazine ring are essential for binding interactions that modulate enzyme activity or receptor signaling. Preliminary studies suggest that the compound may inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases such as Alzheimer's.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. In vitro studies reported IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.65 |
| HCT-116 | 1.54 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer properties, the compound has demonstrated neuroprotective effects by inhibiting cholinesterase activity. This action is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are employed to manage symptoms. The compound's ability to cross the blood-brain barrier due to its lipophilic nature further supports its potential as a neuroprotective agent.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells, revealing that it not only inhibited cell proliferation but also triggered apoptosis via caspase activation. Molecular docking studies indicated strong interactions with key protein targets involved in cell survival pathways.
- Neurodegenerative Disease Model : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, underscoring its potential as a therapeutic agent for neurodegenerative conditions.
Propiedades
IUPAC Name |
4-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c1-28-16-3-2-15(20)12-17(16)30(26,27)25-6-4-23(5-7-25)18-13-19(22-14-21-18)24-8-10-29-11-9-24/h2-3,12-14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEQBQDIXPFINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













